4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
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Description
4-Bromo-1-(3-chlorophenyl)-1H-pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is further substituted with bromine and chlorine atoms on the phenyl ring, which may influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of 4-bromo-1-(3-chlorophenyl)-1H-pyrazole, the synthesis would likely involve a halogenation step to introduce the bromine and chlorine substituents. While the provided papers do not directly describe the synthesis of this specific compound, they do discuss the synthesis of similar compounds. For instance, the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives has been reported, which involved testing for antifungal and antitubercular activities . Additionally, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives has been described, indicating the versatility of pyrazole chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized by X-ray crystallography, as demonstrated by the structural characterization of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides . These compounds exhibit intermolecular interactions such as hydrogen bonding and π-interactions, which are crucial for the stability of the crystal packing. The molecular structure is also influenced by the presence of halogen atoms, as seen in the study of 4-halogenated-1H-pyrazoles, where different halogens lead to different crystal packing motifs .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups and the ability to form hydrogen bonds. The reactivity can be influenced by the substituents on the pyrazole ring. For example, the presence of electron-withdrawing groups such as bromine and chlorine can affect the electrophilic and nucleophilic sites on the molecule . The reactivity of these compounds can be exploited in the synthesis of compounds with potential biological activities, as seen in the synthesis of compounds with analgesic and other activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. These methods provide information on the vibrational and electronic structure of the compounds . The presence of halogen atoms can significantly affect these properties, as halogens are known to influence the electronic distribution within the molecule. Theoretical calculations, such as DFT, can complement experimental observations and provide insights into the electronic properties, such as HOMO-LUMO energies and potential sites for chemical reactivity .
Scientific Research Applications
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- Application Summary : Borinic acids and their chelate derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application : The synthesis of borinic acids relies on the addition of organometallic reagents to boranes .
- Results or Outcomes : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and they catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
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- Application Summary : Pinacol boronic esters are valuable building blocks in organic synthesis .
- Methods of Application : Protodeboronation of pinacol boronic esters has been developed, utilizing a radical approach .
- Results or Outcomes : The protodeboronation was used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
properties
IUPAC Name |
4-bromo-1-(3-chlorophenyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-7-5-12-13(6-7)9-3-1-2-8(11)4-9/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPPIFVBFATSSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649976 |
Source
|
Record name | 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(3-chlorophenyl)-1H-pyrazole | |
CAS RN |
957034-94-5 |
Source
|
Record name | 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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